Welcome to the BenchChem Online Store!
molecular formula C8H8N4O2 B8753902 7-allyl-1h-purine-2,6(3h,7h)-dione

7-allyl-1h-purine-2,6(3h,7h)-dione

Cat. No. B8753902
M. Wt: 192.17 g/mol
InChI Key: CCNKGFXFVYFQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09359359B2

Procedure details

To a solution of 7-allyl-2-amino-1H-purin-6(7H)-one (20 g, 104.7 mmol) in acetic acid (500 mL) and water (70 mL) was added a solution of sodium nitrite (30 g, 434.8 mmol) in water (70 mL) dropwise at 50° C. The reaction was stirred at 50° C. for 1 h. The reaction was concentrated and poured into ice-water. The solids that formed were filtered and the filter cake was washed with water and ethanol, then dried under vacuum to give 7-allyl-1H-purine-2,6(3H,7H)-dione (15 g, 74.4% yield) as yellow solid. LCMS retention time 0.555 min; LCMS MH+ 193.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[C:12]2[C:11](=[O:13])[NH:10][C:9](N)=[N:8][C:7]=2[N:6]=[CH:5]1)[CH:2]=[CH2:3].N([O-])=[O:16].[Na+]>C(O)(=O)C.O>[CH2:1]([N:4]1[C:12]2[C:11](=[O:13])[NH:10][C:9](=[O:16])[NH:8][C:7]=2[N:6]=[CH:5]1)[CH:2]=[CH2:3] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C=C)N1C=NC=2N=C(NC(C12)=O)N
Name
Quantity
30 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
70 mL
Type
solvent
Smiles
O
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 50° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
ADDITION
Type
ADDITION
Details
poured into ice-water
CUSTOM
Type
CUSTOM
Details
The solids that formed
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
the filter cake was washed with water and ethanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)N1C=NC=2NC(NC(C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 74.4%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.